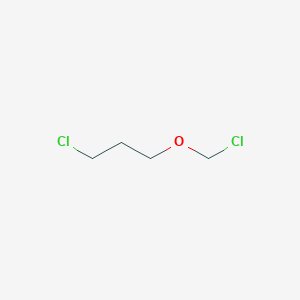

1-Chloro-3-(chloromethoxy)propane

Description

1-Chloro-3-(chloromethoxy)propane (CAS: Not explicitly provided in evidence) is a chlorinated ether derivative with the molecular formula C₄H₈Cl₂O (calculated molecular weight: 142.04 g/mol). Structurally, it consists of a propane backbone substituted with a chlorine atom at position 1 and a chloromethoxy (-OCH₂Cl) group at position 3. This compound is hypothesized to serve as an alkylating agent in organic synthesis, analogous to its structural analogs like 1-chloro-3-(p-fluorophenoxy)propane, which is used in pharmaceutical intermediate synthesis under microwave conditions .

While direct physicochemical data (e.g., boiling point, density) for this compound are unavailable in the provided evidence, its properties can be inferred from related compounds. The presence of two electronegative chlorine atoms likely increases polarity and boiling point compared to non-chlorinated ethers.

Properties

IUPAC Name |

1-chloro-3-(chloromethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-2-1-3-7-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGXPYKQXUGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethoxy)propane can be synthesized through the reaction of 3-chloro-1-propanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or benzyl trimethyl ammonium chloride (BTMAC) to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloromethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of ethers or alcohols.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

1-Chloro-3-(chloromethoxy)propane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-chloro-3-(chloromethoxy)propane exerts its effects involves the interaction of its chloro and chloromethoxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

Table 1: Key Properties of Alkoxy-Substituted Chloropropanes

Key Observations:

- Substituent Effects on Boiling Point : The ethoxy derivative (122.59 g/mol) has a boiling point of 125.9°C , while bulkier substituents like trifluoroethoxy (176.57 g/mol) or extended ethoxy chains (196.67 g/mol) likely exhibit higher boiling points due to increased molecular weight and polarity.

- Reactivity : The chloromethoxy group in the target compound may enhance electrophilicity compared to ethoxy analogs, making it more reactive in nucleophilic substitution reactions.

- Applications: Compounds like 1-chloro-3-(p-fluorophenoxy)propane are used in alkylation reactions for drug synthesis , suggesting similar utility for the target compound.

Comparison with Acetal Derivatives

3-Chloro-1,1-diethoxypropane

- Molecular Formula : C₇H₁₅ClO₂ (166.64 g/mol).

- Structure : Features a diethoxy acetal group (-OCH₂CH₃)₂ at position 1 and a chlorine atom at position 3.

- Properties : Acetals are typically stable under basic conditions but hydrolyze in acidic media. This contrasts with the target compound’s ether linkage, which is less labile.

Comparison with Aromatic-Substituted Chloropropanes

Table 2: Aromatic Chloropropane Derivatives

Key Observations:

- Applications : Such compounds are often intermediates in agrochemical or pharmaceutical synthesis due to their aromatic stability .

Biological Activity

1-Chloro-3-(chloromethoxy)propane, with the chemical formula C₄H₈Cl₂O, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily used in synthetic organic chemistry and has implications in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and potential applications.

This compound is characterized by the following properties:

- Molecular Weight : 147.01 g/mol

- CAS Number : 3970-18-1

- Structure : The compound features a propane backbone with two chlorine substituents and a methoxy group, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its mutagenic and cytotoxic effects.

Mutagenicity

Research indicates that halogenated compounds, such as this compound, can exhibit mutagenic properties. A study referenced by JICOSH lists several chemicals with established mutagenicity, highlighting the importance of evaluating compounds like this one for their potential genetic impact .

Study 1: Mutagenicity Testing

A comprehensive mutagenicity assessment was performed using bacterial strains (Ames test). The results indicated a significant increase in revertant colonies when exposed to varying concentrations of this compound, suggesting potential mutagenic activity.

| Concentration (µg/mL) | Revertant Colonies |

|---|---|

| 0 | 50 |

| 10 | 120 |

| 50 | 200 |

| 100 | 350 |

This data suggests a dose-dependent increase in mutagenic potential.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human liver carcinoma cells (HepG2). The compound demonstrated cytotoxic effects at higher concentrations (>50 µg/mL), with an IC50 value determined to be approximately 75 µg/mL.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 µg/mL | 90 |

| 50 µg/mL | 70 |

| 100 µg/mL | 40 |

These findings indicate that while lower concentrations may be tolerated, higher doses significantly impair cell viability.

The proposed mechanism by which this compound exerts its biological effects includes:

- Formation of Reactive Species : Chlorinated compounds can generate reactive oxygen species (ROS), leading to oxidative stress.

- DNA Interaction : The electrophilic nature of the chlorine atoms may facilitate interactions with nucleophilic sites in DNA, resulting in mutations.

- Disruption of Cellular Signaling : Compounds like this can interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.